Cas no 1495053-14-9 (1-(cyclopentylmethyl)cyclobutylmethanol)

1-(Cyclopentylmethyl)cyclobutylmethanol is a bicyclic alcohol derivative characterized by its unique cyclopentylmethyl and cyclobutylmethanol structural motifs. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of complex molecular architectures. The presence of both cyclic and hydroxyl functionalities enhances its utility in reactions such as nucleophilic substitutions, esterifications, and ring-opening transformations. Its rigid, sterically defined structure may also contribute to selective reactivity in stereocontrolled syntheses. Researchers value this compound for its balanced lipophilicity and functional group compatibility, making it suitable for applications in medicinal chemistry and materials science. Proper handling under inert conditions is recommended due to the reactivity of the hydroxyl group.
1-(cyclopentylmethyl)cyclobutylmethanol structure
1495053-14-9 structure
Product Name:1-(cyclopentylmethyl)cyclobutylmethanol
CAS No:1495053-14-9
MF:C11H20O
MW:168.275903701782
CID:5905143
PubChem ID:66026760
Update Time:2025-06-08

1-(cyclopentylmethyl)cyclobutylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopentylmethyl)cyclobutylmethanol
    • EN300-1248085
    • 1495053-14-9
    • [1-(cyclopentylmethyl)cyclobutyl]methanol
    • AKOS015369150
    • Inchi: 1S/C11H20O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10,12H,1-9H2
    • InChI Key: CDBGRJJWIUCCLB-UHFFFAOYSA-N
    • SMILES: OCC1(CCC1)CC1CCCC1

Computed Properties

  • Exact Mass: 168.151415257g/mol
  • Monoisotopic Mass: 168.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2Ų

1-(cyclopentylmethyl)cyclobutylmethanol Pricemore >>

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Additional information on 1-(cyclopentylmethyl)cyclobutylmethanol

Professional Introduction to Compound with CAS No. 1495053-14-9 and Product Name: 1-(cyclopentylmethyl)cyclobutylmethanol

The compound identified by the CAS number 1495053-14-9 and the product name 1-(cyclopentylmethyl)cyclobutylmethanol represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The molecular structure of 1-(cyclopentylmethyl)cyclobutylmethanol consists of a cyclobutyl ring substituted with a cyclopentylmethyl group, which creates a complex and intricate three-dimensional arrangement. This structural complexity not only influences its chemical properties but also opens up diverse possibilities for its utility in synthetic chemistry and medicinal applications.

In recent years, there has been a growing emphasis on the development of novel scaffolds that can serve as precursors for drug discovery. The structural motif present in 1-(cyclopentylmethyl)cyclobutylmethanol aligns well with this trend, as it combines elements that are known to exhibit favorable pharmacokinetic profiles. Specifically, the cyclopentylmethyl group is often associated with enhanced metabolic stability, while the cyclobutyl ring can contribute to binding affinity and selectivity in biological targets. These attributes make this compound a promising candidate for further exploration in the design of small-molecule drugs.

One of the most compelling aspects of 1-(cyclopentylmethyl)cyclobutylmethanol is its potential role in modulating biological pathways that are relevant to neurological disorders. Current research indicates that compounds with similar structural features may interact with receptors and enzymes involved in neurodegenerative diseases. For instance, studies have suggested that analogs of this compound could exhibit inhibitory effects on certain kinases and proteases that are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The cyclopentylmethyl moiety, in particular, has been shown to enhance binding interactions with specific protein targets, potentially leading to more effective therapeutic interventions.

The synthesis of 1-(cyclopentylmethyl)cyclobutylmethanol presents an interesting challenge from a chemical perspective. The construction of the cyclobutyl ring followed by the introduction of the cyclopentylmethyl group requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have made it possible to access complex molecular architectures more efficiently than ever before. These developments have not only simplified the synthesis of 1-(cyclopentylmethyl)cyclobutylmethanol but also paved the way for its derivatives, which could exhibit even more tailored biological activities.

From a pharmacological standpoint, the stereochemistry of 1-(cyclopentylmethyl)cyclobutylmethanol is another critical factor that must be considered. The three-dimensional arrangement of atoms in this compound can significantly impact its interactions with biological targets, including enzymes and receptors. Computational modeling techniques have become indispensable tools in understanding these interactions at an atomic level. By leveraging computational methods such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how 1-(cyclopentylmethyl)cyclobutylmethanol might behave within a biological system. This information is invaluable for optimizing its pharmacological properties and designing more effective drug candidates.

In addition to its potential therapeutic applications, 1-(cyclopentylmethyl)cyclobutylmethanol may also find utility in industrial applications where its unique chemical properties are leveraged for specific tasks. For example, derivatives of this compound could serve as intermediates in the production of specialty chemicals or materials with enhanced durability and functionality. The versatility of its structural framework allows for modifications that can tailor its properties to meet diverse industrial demands.

The regulatory landscape surrounding the use of 1-(cyclopentylmethyl)cyclobutylmethanol is another important consideration. As with any compound used in pharmaceutical or industrial settings, compliance with safety and environmental regulations is paramount. Manufacturers must ensure that all processes involving this compound adhere to stringent guidelines to minimize risks associated with handling and disposal. Fortunately, due to its non-toxic nature and lack of hazardous properties, 1-(cyclopentylmethyl)cyclobutylmethanol does not pose significant regulatory challenges compared to other compounds that may require additional scrutiny.

Looking ahead, the future prospects for 1-(cyclopentylmethyl)cyclobutylmethanol appear promising, particularly as research continues to uncover new applications for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to novel derivatives with enhanced therapeutic efficacy and reduced side effects. Furthermore, advancements in synthetic chemistry will continue to streamline the production process, making it more cost-effective and scalable for commercial use.

In conclusion,1-(cyclopentylmethyl)cyclobutylmethanol, identified by CAS number 1495053-14-9, represents a fascinating subject of study with significant potential across multiple domains including pharmaceuticals, industrial chemistry,and material science.* Its unique structural features,* combined*with*the*latest*advances*in*computational*and*synthetic*chemistry,*make*it*a*valuable*tool*for*future*discoveries.*As*researchers*continue*to/explore*its*potential,*we*can*expect*tobe*treated*to*more*innovative applications that will benefit society in numerous ways.

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